molecular formula C23H27NO5 B1158469 Daphnicyclidin F CAS No. 385384-26-9

Daphnicyclidin F

Cat. No. B1158469
CAS RN: 385384-26-9
M. Wt: 397.5 g/mol
InChI Key:
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Description

Synthesis Analysis

Synthetic studies on Daphnicyclidin A, closely related to Daphnicyclidin F, highlight the challenges and methodologies applied in synthesizing such complex structures. The enantiocontrolled construction of the BCD ring system of Daphnicyclidin A involves highly diastereoselective conjugate additions, Ireland-Claisen rearrangement, and tandem acyliminium/Mannich-type reactions, showcasing the sophisticated synthetic strategies required for these alkaloids (Ikeda et al., 2009). Similarly, the synthesis of the ABC tricyclic system incorporates tandem N-allylation-SN2' reactions and intramolecular Horner-Wadsworth-Emmons reactions, demonstrating the complex synthetic routes developed to construct these molecules (Li et al., 2017).

Molecular Structure Analysis

Daphnicyclidins, including Daphnicyclidin F, feature unprecedented fused hexa- or pentacyclic skeletons. The elucidation of their structures and stereochemistry relies heavily on spectroscopic data, chemical means, NOESY correlations, X-ray crystallographic data, and CD analyses, revealing the complexity and novelty of these alkaloids' architectures (Kobayashi et al., 2001).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of Daphnicyclidin F and related alkaloids are characterized by their need to form multiple chiral centers and complex ring systems accurately. For example, the stereocontrolled synthesis routes describe preparation and cyclization steps that are critical in constructing the novel alkaloid structures, illustrating the intricate reactions required to achieve the desired stereochemistry (Williams et al., 2014).

Scientific Research Applications

  • Structural Elucidation : Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids, including Daphnicyclidin F, have been isolated from Daphniphyllum species. These compounds have highly modified structures with unprecedented fused skeletons, and their stereochemistry was elucidated using spectroscopic data and chemical means (Kobayashi et al., 2001).

  • Synthetic Studies : Synthetic studies focusing on Daphnicyclidin A, a related compound, involve enantiocontrolled construction of its core structure. These studies are crucial for understanding the complex synthesis pathways of these alkaloids (Ikeda et al., 2009).

  • Novel Alkaloid Discovery : Research on Daphniphyllum paxianum has led to the discovery of Daphnicyclidin M, a new alkaloid with a unique structure. This highlights the ongoing discovery of new compounds in this family (Zhang et al., 2018).

  • Chemical Studies on Alkaloids : The study of alkaloids from Chinese medicinal herbs like Daphniphyllum macropodum, which include compounds such as Daphnicyclidin F, contributes to the search for new bioactive substances (He et al., 2011).

  • Biological Activities : While specific biological activities of Daphnicyclidin F are not directly mentioned, the research on Daphniphyllum alkaloids often explores their potential biological and medicinal properties. For example, some studies have evaluated the cytotoxic activities of these compounds against various cell lines (Cao et al., 2013).

Mechanism of Action

The mechanism of action of Daphnicyclidin F is not explicitly mentioned in the available literature .

Safety and Hazards

The safety data sheet for Daphnicyclidin F suggests that it should be handled with care. In case of skin contact, it is advised to wash off with soap and plenty of water. If swallowed, it is recommended to rinse the mouth and avoid inducing vomiting .

properties

IUPAC Name

methyl (2S,3R,5S,6R,10S)-5-hydroxy-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-11-9-24-10-12-4-5-14-16-13(6-7-29-14)17(21(26)28-3)18-19(16)22(12,2)15(24)8-23(11,27)20(18)25/h11-12,15,27H,4-10H2,1-3H3/t11-,12-,15-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBULSUOPAXBENF-VBIFSVJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1(C6=O)O)C)C(=O)OC)CCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C6=C5[C@]3([C@H]2C[C@]1(C6=O)O)C)C(=O)OC)CCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201098737
Record name Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daphnicyclidin F

CAS RN

385384-26-9
Record name Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385384-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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